molecular formula C9H6N2O B1301402 1,8-Naphthyridine-2-carbaldehyde CAS No. 64379-45-9

1,8-Naphthyridine-2-carbaldehyde

Cat. No.: B1301402
CAS No.: 64379-45-9
M. Wt: 158.16 g/mol
InChI Key: TXEQVJDZTRPUKO-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, with an aldehyde functional group at position 2. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable compound in various scientific research applications.

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In immune cells, it acts as a selective CB2 agonist, modulating immune responses and reducing inflammation . This compound has also been found to inhibit cell proliferation and down-regulate the production of pro-inflammatory cytokines such as TNF-α. Furthermore, this compound can influence cell signaling pathways, including the Akt, Erk, and NF-kB pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its binding to enoyl-ACP reductase in Mycobacterium tuberculosis inhibits fatty acid synthesis, leading to the suppression of bacterial growth . Additionally, this compound can form complexes with metal ions, which can enhance its binding affinity to target proteins and modulate their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as enoyl-ACP reductase, affecting fatty acid synthesis and energy production . Additionally, this compound can modulate the levels of metabolites, influencing cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to proteins and its ability to form complexes with metal ions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2-carbaldehyde can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

1,8-Naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1,8-Naphthyridine-2-carbaldehyde can be compared to other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Contains nitrogen atoms at positions 1 and 5.

    1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.

    1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.

Uniqueness of this compound: The unique positioning of the nitrogen atoms and the aldehyde group in this compound imparts specific reactivity and makes it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

IUPAC Name

1,8-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEQVJDZTRPUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365984
Record name 1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-45-9
Record name 1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-naphthyridine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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